molecular formula C12H17ClN2O2 B1397587 N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride CAS No. 1220033-74-8

N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride

Cat. No. B1397587
CAS RN: 1220033-74-8
M. Wt: 256.73 g/mol
InChI Key: YZTVIRGWJCTKFK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride is C₁₂H₁₇ClN₂O₂ . The exact molecular structure would require more detailed information or a structural diagram, which is not provided in the search results.

Scientific Research Applications

Thiophene Analogues and Carcinogenicity Evaluation

Research on thiophene analogues, structurally related to benzidine and 4-aminobiphenyl, explores the potential carcinogenicity of compounds with aromatic rings and their analogues. The study synthesized and evaluated thiophene derivatives for carcinogenic potential, highlighting the importance of structural analysis in assessing health risks of chemical compounds. This research could inform safety evaluations of related compounds, including N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride (Ashby et al., 1978).

Degradation of Acetaminophen and By-products

A study on the degradation of acetaminophen by advanced oxidation processes highlights the generation of various by-products and their environmental and toxicological impacts. This research underscores the complexity of pharmaceutical degradation and the potential ecological consequences, relevant to understanding the environmental behavior of similar acetamide derivatives (Qutob et al., 2022).

Anticancer Potentials of Cinnamic Acid Derivatives

Exploration of cinnamic acid derivatives and their anticancer potentials reveals the significance of chemical diversity and structural modifications in designing therapeutic agents. This review may provide a foundation for considering the synthesis and pharmacological evaluation of acetamide derivatives, including N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride, for potential anticancer applications (De et al., 2011).

Analgesic Effects of Acetaminophen

Research into the analgesic effects of acetaminophen offers insights into the complex mechanisms of action and metabolism of acetanilide derivatives. Understanding these mechanisms can inform the therapeutic use and safety profiles of related compounds, including acetamide derivatives (Ohashi & Kohno, 2020).

Mechanism of Action

N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride acts as a potent inhibitor of Met tyrosine kinase. This suggests that it may interfere with the signaling pathways of Met tyrosine kinase, which could have implications in the study of cancer and other related fields.

Safety and Hazards

N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride is classified as an irritant . It should be handled with care, and appropriate safety measures should be taken when handling and storing this compound.

properties

IUPAC Name

N-(3-pyrrolidin-3-yloxyphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-9(15)14-10-3-2-4-11(7-10)16-12-5-6-13-8-12;/h2-4,7,12-13H,5-6,8H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTVIRGWJCTKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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